
4-Chloro-3-iodo-2,6-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-iodo-2,6-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4th and 3rd positions, respectively, and two methyl groups at the 2nd and 6th positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine. One common method includes the following steps:
Chlorination: 2,6-dimethylpyridine is chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.
Iodination: The chlorinated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to introduce the iodine atom at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4-Chloro-3-iodo-2,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-3-iodo-2,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
作用机制
The mechanism of action of 4-Chloro-3-iodo-2,6-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
相似化合物的比较
Similar Compounds
4-Chloro-2,6-dimethylpyridine: Lacks the iodine substituent at the 3rd position.
3-Iodo-2,6-dimethylpyridine: Lacks the chlorine substituent at the 4th position.
2,6-Dimethylpyridine: Lacks both chlorine and iodine substituents.
Uniqueness
4-Chloro-3-iodo-2,6-dimethylpyridine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and applications. The combination of these substituents can enhance its utility in specific chemical reactions, such as coupling reactions, and its potential as an intermediate in the synthesis of complex molecules.
属性
分子式 |
C7H7ClIN |
|---|---|
分子量 |
267.49 g/mol |
IUPAC 名称 |
4-chloro-3-iodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 |
InChI 键 |
WZUMGRAUJYYNLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)C)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
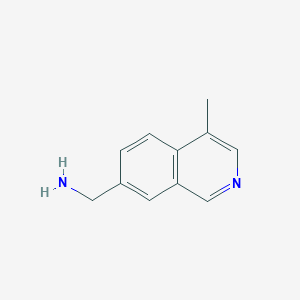
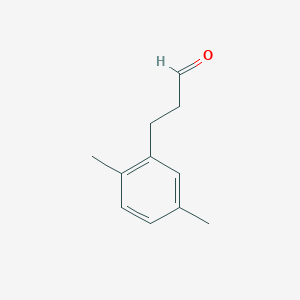
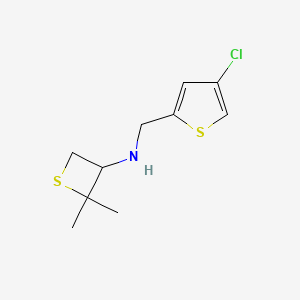
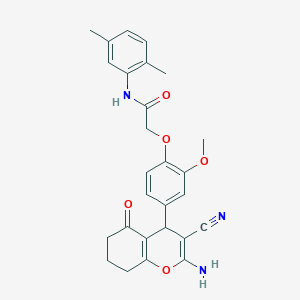
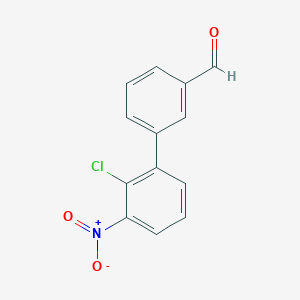
![tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15226572.png)
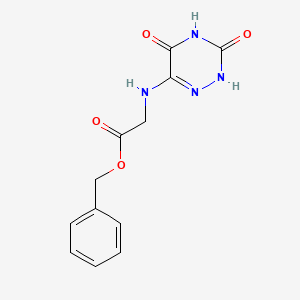


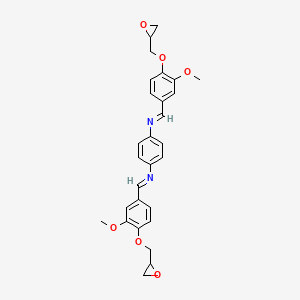

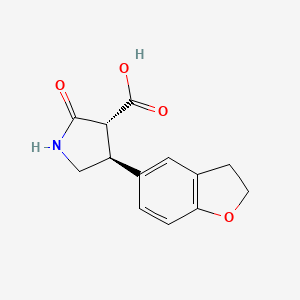
![(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15226615.png)
